![molecular formula C15H13N3O4 B14018783 N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline CAS No. 19258-50-5](/img/structure/B14018783.png)
N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline is a complex organic compound that features a benzo[1,3]dioxole moiety, a nitro group, and an aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline typically involves a multi-step process. One common method includes the condensation of benzo[1,3]dioxole-5-carbaldehyde with N-methyl-4-nitroaniline under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Condensation: The compound can form Schiff bases through condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-amino-aniline.
Substitution: Various substituted derivatives depending on the reagents used.
Condensation: Formation of Schiff bases with different aldehydes or ketones.
Aplicaciones Científicas De Investigación
N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mecanismo De Acción
The mechanism of action of N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline involves its interaction with cellular targets. In medicinal applications, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death. The compound interacts with microtubules, disrupting their assembly and leading to mitotic blockade .
Comparación Con Compuestos Similares
Similar Compounds
N-(Benzo[1,3]dioxol-5-ylmethylene)-2-cyano-3-substituted phenylacrylohydrazides: These compounds share the benzo[1,3]dioxole moiety and have been studied for their medicinal properties.
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzo[1,3]dioxole group and are evaluated for their anticancer activities.
Uniqueness
N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
19258-50-5 |
|---|---|
Fórmula molecular |
C15H13N3O4 |
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethylideneamino)-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C15H13N3O4/c1-17(12-3-5-13(6-4-12)18(19)20)16-9-11-2-7-14-15(8-11)22-10-21-14/h2-9H,10H2,1H3 |
Clave InChI |
QAWTVVBQSNHAOF-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)[N+](=O)[O-])N=CC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


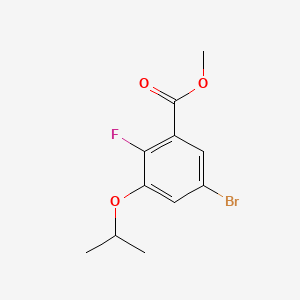
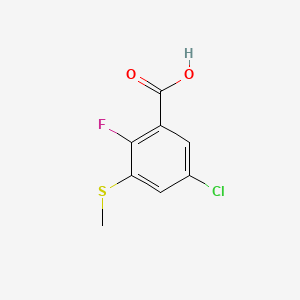
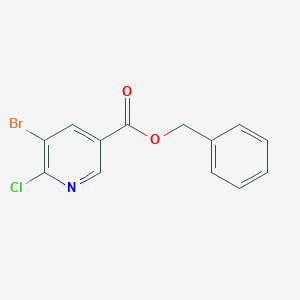
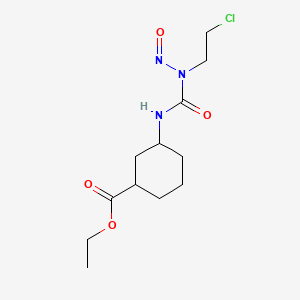
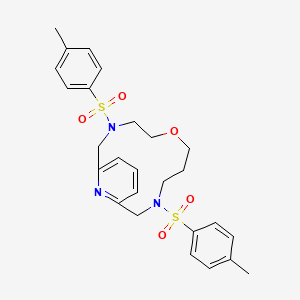
![1-Bromo-4-[(1Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene](/img/structure/B14018745.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B14018751.png)
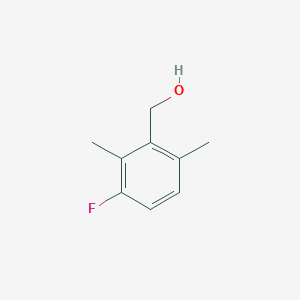
![6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B14018762.png)

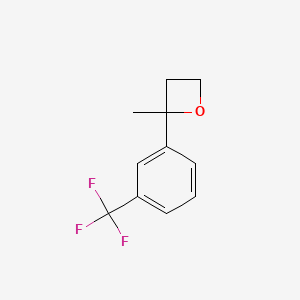
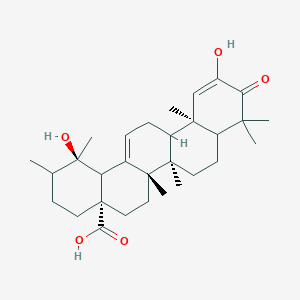
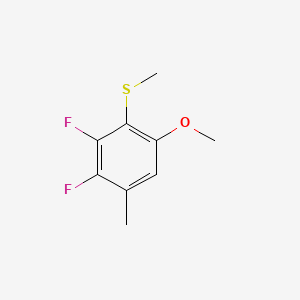
![4-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14018796.png)
